Cas no 1554908-79-0 (3-amino-1-hexyl-1,4-dihydropyridin-4-one)

3-Amino-1-hexyl-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a dihydropyridinone core substituted with an amino group at the 3-position and a hexyl chain at the 1-position. This structure imparts unique reactivity and potential utility in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals. The amino group enhances nucleophilicity, enabling functionalization, while the hexyl substituent may improve lipophilicity for specific applications. Its dihydropyridinone scaffold is of interest in medicinal chemistry due to its resemblance to bioactive motifs. The compound’s stability and synthetic accessibility further underscore its value as an intermediate in targeted molecular design.
3-amino-1-hexyl-1,4-dihydropyridin-4-one structure
1554908-79-0 structure
Product name:3-amino-1-hexyl-1,4-dihydropyridin-4-one
CAS No:1554908-79-0
MF:C11H18N2O
MW:194.273422718048
CID:6288001
PubChem ID:82992997

3-amino-1-hexyl-1,4-dihydropyridin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-hexyl-1,4-dihydropyridin-4-one
    • AKOS021312817
    • EN300-1106257
    • 1554908-79-0
    • Inchi: 1S/C11H18N2O/c1-2-3-4-5-7-13-8-6-11(14)10(12)9-13/h6,8-9H,2-5,7,12H2,1H3
    • InChI Key: JNIGUJURXNVIJL-UHFFFAOYSA-N
    • SMILES: O=C1C=CN(C=C1N)CCCCCC

Computed Properties

  • Exact Mass: 194.141913202g/mol
  • Monoisotopic Mass: 194.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3Ų
  • XLogP3: 2.1

3-amino-1-hexyl-1,4-dihydropyridin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1106257-0.05g
3-amino-1-hexyl-1,4-dihydropyridin-4-one
1554908-79-0 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1106257-1g
3-amino-1-hexyl-1,4-dihydropyridin-4-one
1554908-79-0 95%
1g
$770.0 2023-10-27
Enamine
EN300-1106257-10g
3-amino-1-hexyl-1,4-dihydropyridin-4-one
1554908-79-0 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1106257-5g
3-amino-1-hexyl-1,4-dihydropyridin-4-one
1554908-79-0 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1106257-0.25g
3-amino-1-hexyl-1,4-dihydropyridin-4-one
1554908-79-0 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1106257-0.5g
3-amino-1-hexyl-1,4-dihydropyridin-4-one
1554908-79-0 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1106257-5.0g
3-amino-1-hexyl-1,4-dihydropyridin-4-one
1554908-79-0
5g
$3520.0 2023-06-10
Enamine
EN300-1106257-1.0g
3-amino-1-hexyl-1,4-dihydropyridin-4-one
1554908-79-0
1g
$1214.0 2023-06-10
Enamine
EN300-1106257-2.5g
3-amino-1-hexyl-1,4-dihydropyridin-4-one
1554908-79-0 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1106257-0.1g
3-amino-1-hexyl-1,4-dihydropyridin-4-one
1554908-79-0 95%
0.1g
$678.0 2023-10-27

Additional information on 3-amino-1-hexyl-1,4-dihydropyridin-4-one

Recent Advances in the Study of 3-amino-1-hexyl-1,4-dihydropyridin-4-one (CAS: 1554908-79-0)

3-amino-1-hexyl-1,4-dihydropyridin-4-one (CAS: 1554908-79-0) is a compound of significant interest in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its relevance in drug discovery and development.

The compound has been identified as a promising scaffold for the design of novel enzyme inhibitors, particularly targeting kinases and other signaling proteins involved in disease pathways. Researchers have employed advanced synthetic chemistry techniques to optimize the yield and purity of 3-amino-1-hexyl-1,4-dihydropyridin-4-one, ensuring its suitability for further biological evaluation. Computational modeling and structure-activity relationship (SAR) studies have also been instrumental in understanding its binding interactions with target proteins.

Recent in vitro and in vivo studies have demonstrated the compound's efficacy in modulating specific biological pathways. For instance, it has shown inhibitory activity against certain cancer-related kinases, suggesting its potential as an anticancer agent. Additionally, its pharmacokinetic properties, including bioavailability and metabolic stability, have been investigated to assess its suitability for clinical development. These studies have provided valuable insights into the compound's therapeutic potential and limitations.

One of the key challenges in the development of 3-amino-1-hexyl-1,4-dihydropyridin-4-one is its solubility and stability under physiological conditions. Researchers have explored various formulation strategies, such as nanoparticle encapsulation and prodrug approaches, to enhance its delivery and efficacy. These efforts have yielded promising results, paving the way for further preclinical and clinical studies.

In conclusion, 3-amino-1-hexyl-1,4-dihydropyridin-4-one (CAS: 1554908-79-0) represents a versatile and promising compound in the field of medicinal chemistry. Its unique structural features and biological activities make it a valuable candidate for the development of new therapeutics. Ongoing research is expected to further elucidate its mechanisms of action and optimize its pharmacological profile for clinical applications.

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